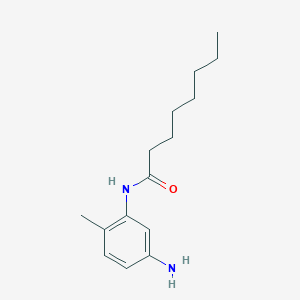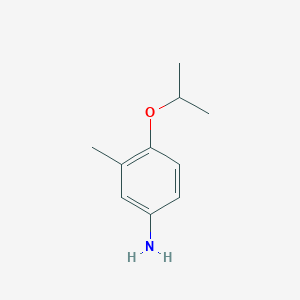
3-Methyl-4-(propan-2-yloxy)aniline
Vue d'ensemble
Description
3-Methyl-4-(propan-2-yloxy)aniline, also known as 3-MPA, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biomedical fields. It is a versatile compound with unique properties and a wide range of uses. 3-MPA has been used in the synthesis of various drugs, as a reactant in the production of polymers, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
3-Methyl-4-(propan-2-yloxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. It is also used in the production of polymers and in biochemical and physiological studies. 3-Methyl-4-(propan-2-yloxy)aniline has been used to study the effects of various drugs on the body, and to investigate the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(propan-2-yloxy)aniline is not fully understood. However, it is believed to interact with various receptors in the body, such as the γ-aminobutyric acid (GABA) receptor, to produce its effects. It is also believed to interact with other molecules, such as proteins and enzymes, to produce its effects.
Effets Biochimiques Et Physiologiques
3-Methyl-4-(propan-2-yloxy)aniline has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and antifungal effects, as well as anti-cancer effects. It has also been shown to have neuroprotective effects, and to have an effect on the regulation of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-4-(propan-2-yloxy)aniline in lab experiments include its low cost, its wide range of applications, and its ability to interact with various receptors in the body. The limitations of using 3-Methyl-4-(propan-2-yloxy)aniline in lab experiments include its potential toxicity, its limited availability, and its potential for producing false results.
Orientations Futures
The future directions for 3-Methyl-4-(propan-2-yloxy)aniline include further research into its mechanism of action, its potential toxicity, and its effects on the body. Further research into the synthesis of 3-Methyl-4-(propan-2-yloxy)aniline and its use in the production of polymers is also needed. Additionally, further research into the potential therapeutic applications of 3-Methyl-4-(propan-2-yloxy)aniline is needed. Finally, research into the potential for 3-Methyl-4-(propan-2-yloxy)aniline to interact with other molecules and to produce false results is also needed.
Propriétés
IUPAC Name |
3-methyl-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUUMSZPWXHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



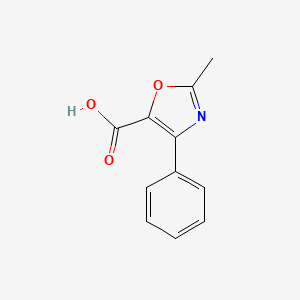
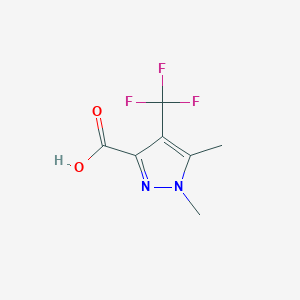
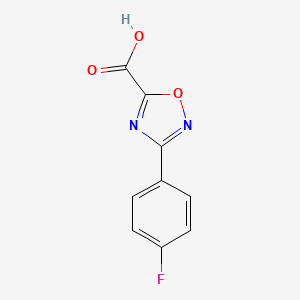
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
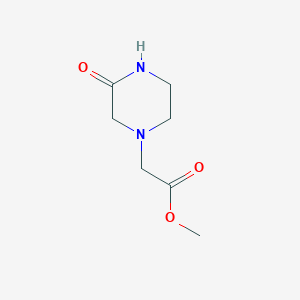
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
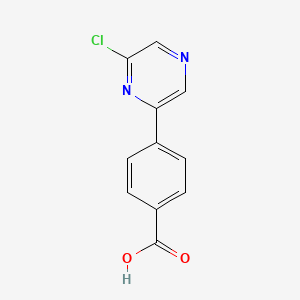
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
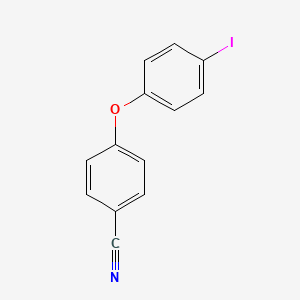
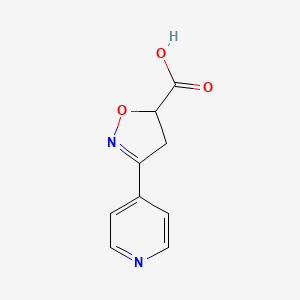
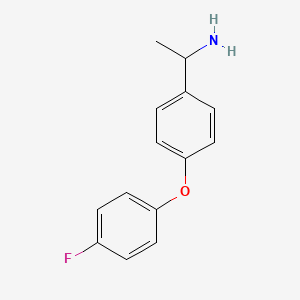
![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)
